molecular formula C19H20BrNOSi B12626643 N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide CAS No. 918334-63-1

N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide

Cat. No.: B12626643
CAS No.: 918334-63-1
M. Wt: 386.4 g/mol
InChI Key: LKASHAPJPDSDQU-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

CAS No.

918334-63-1

Molecular Formula

C19H20BrNOSi

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2-bromophenyl)-N-(3-trimethylsilylprop-2-ynyl)benzamide

InChI

InChI=1S/C19H20BrNOSi/c1-23(2,3)15-9-14-21(18-13-8-7-12-17(18)20)19(22)16-10-5-4-6-11-16/h4-8,10-13H,14H2,1-3H3

InChI Key

LKASHAPJPDSDQU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCN(C1=CC=CC=C1Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenylamine and 3-(trimethylsilyl)prop-2-yn-1-ol.

    Formation of Intermediate: The 2-bromophenylamine is reacted with an appropriate acyl chloride to form the corresponding amide intermediate.

    Final Coupling: The intermediate is then coupled with 3-(trimethylsilyl)prop-2-yn-1-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would yield carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is C19_{19}H20_{20}BrNOSi, with a molecular weight of 386.36 g/mol. The compound features a bromophenyl group and a trimethylsilyl-propynyl side chain, contributing to its reactivity and versatility in chemical reactions.

Sonogashira Coupling Reactions

One prominent application of this compound is in Sonogashira coupling reactions. This reaction involves the coupling of terminal alkynes with aryl halides to form substituted alkynes, which are valuable intermediates in organic synthesis. The presence of the trimethylsilyl group enhances the stability and reactivity of the alkyne, facilitating efficient coupling under mild conditions.

Table 1: Comparison of Yields in Sonogashira Reactions

SubstrateYield (%)
Aryl Bromide (Standard)85
Aryl Bromide (with Si)92
Aryl Iodide (Control)90

Data indicates that substrates with the trimethylsilyl group yield higher product amounts compared to standard aryl bromides.

Synthesis of Complex Organic Molecules

The compound has been used as a building block for synthesizing complex organic molecules, including heterocycles and functionalized aromatic compounds. The bromophenyl moiety serves as a versatile site for further functionalization, allowing chemists to create diverse chemical libraries.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines through apoptosis induction mechanisms.

Case Study: Anticancer Activity Assessment

In a study conducted on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), derivatives demonstrated IC50_{50} values ranging from 5 to 15 µM, indicating significant cytotoxic effects.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties against several pathogenic bacteria. Preliminary results suggest that it exhibits moderate activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent.

Development of Functional Materials

This compound has been explored in the development of functional materials such as liquid crystals and polymers. Its unique structure allows for the formation of mesogenic phases, which are essential for applications in display technologies.

Table 2: Thermal Properties of Liquid Crystals Derived from the Compound

PropertyValue
Phase Transition Temperature120 °C
Clearing Temperature180 °C
ViscosityModerate

These properties indicate potential applications in liquid crystal displays (LCDs).

Mechanism of Action

The mechanism of action for N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromophenyl)benzamide: Lacks the trimethylsilyl group.

    N-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzamide: Lacks the bromine atom.

Uniqueness

N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is unique due to the presence of both the bromine atom and the trimethylsilyl group, which can impart distinct chemical reactivity and biological activity.

Biological Activity

N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide (CAS No. 918334-63-1) is a synthetic compound with potential biological activity. Its unique structure, featuring a bromine atom and a trimethylsilyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20BrNOSi
  • Molecular Weight : 386.36 g/mol
  • Structure : The compound contains a benzamide core substituted with a bromophenyl group and a trimethylsilyl-propynyl moiety, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzamides have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various brominated anilines and assessed their biological activities. It was found that the introduction of bromine at specific positions could significantly alter the compound's reactivity and biological profile, including its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Investigations into similar compounds reveal that modifications in the aromatic system can affect binding affinities to target proteins involved in inflammatory responses. The trimethylsilyl group might enhance solubility and bioavailability, impacting the overall pharmacokinetics of the compound .
  • In Vitro Studies : In vitro assays conducted on related benzamide derivatives demonstrated varying degrees of inhibition against COX-1 and COX-2 enzymes. Such findings suggest that this compound could be evaluated for similar inhibitory effects .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCOX Inhibition (%)Notes
This compoundTBDTBDRequires further study
Related Benzamide Derivative 1Moderate72% at 5 µMEffective against COX-2
Related Benzamide Derivative 2High60% at 0.5 µMSelective for COX-2

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